

What is Substance P TFA and its function in neuroscience

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Compound of Interest

Compound Name: Substance P TFA

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An In-Depth Technical Guide to **Substance P TFA** and its Function in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substance P TFA

Substance P (SP) is an undecapeptide neuropeptide, belonging to the tachykinin family, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.^[1] It is a key mediator in the transmission of pain signals and is involved in neurogenic inflammation.^[2] In the central nervous system (CNS), Substance P acts as a neurotransmitter and a neuromodulator, playing a significant role in mood, anxiety, stress, and nausea.^{[1][3]}

Substance P TFA refers to the trifluoroacetate salt of Substance P. Peptides are often isolated and purified using high-performance liquid chromatography (HPLC) with solvents containing trifluoroacetic acid. The resulting peptide is a salt with the trifluoroacetate counterion, which enhances the stability and solubility of the peptide, making it suitable for research applications.^[4] For experimental purposes, **Substance P TFA** is typically a lyophilized powder that should be stored at -20°C.^[5]

Core Functions in Neuroscience

Substance P exerts its diverse effects primarily through its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R).^{[6][7]} It also shows lower affinity for NK2 and NK3 receptors.^[7] The functions of Substance P in neuroscience are widespread and include:

- **Nociception (Pain Transmission):** Substance P is a primary neurotransmitter in the afferent pathways that transmit pain signals from the periphery to the spinal cord and brain.[2][8] It is released from the terminals of sensory nerves in response to noxious stimuli and excites neurons in the dorsal horn of the spinal cord.[2][9]
- **Neurogenic Inflammation:** Upon release from sensory nerve endings in peripheral tissues, Substance P can induce vasodilation, increase vascular permeability, and attract immune cells, contributing to local inflammatory responses.[2]
- **Mood and Anxiety Disorders:** The Substance P/NK1R system is implicated in the regulation of stress, anxiety, and depression. High concentrations of Substance P and NK1R are found in brain regions associated with emotional processing.
- **Emesis (Vomiting):** The NK1R is a key target in the chemoreceptor trigger zone of the brainstem, and NK1R antagonists are effective antiemetic agents, particularly for chemotherapy-induced nausea and vomiting.[6]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Substance P with its receptors and its functional effects have been quantified in various experimental systems.

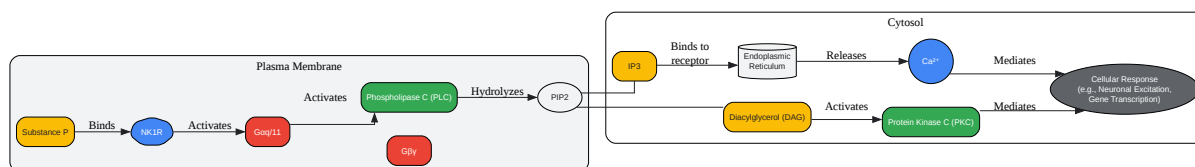
Parameter	Value	Cell/Tissue Type	Reference
Binding Affinity (Kd)			
[3H]Substance P to NK1R	0.33 ± 0.13 nM	Transfected CHO cells expressing rat NK1R	[10]
Functional Potency (EC50)			
Ca2+ Mobilization	~0.5 nM (5 x 10 ⁻¹⁰ M)	Transfected rat KNRK cells	[11]
cAMP Accumulation	~0.5 nM (5 x 10 ⁻¹⁰ M)	Transfected rat KNRK cells	[11]
Ca2+ Mobilization	18.8 μM	Rat spiral ganglion neurons	[12][13]
Ca2+ Mobilization (-log EC50)	8.5 ± 0.3 M	NK1R-expressing HEK293 cells	[14]
cAMP Accumulation (-log EC50)	7.8 ± 0.1 M	NK1R-expressing HEK293 cells	[14]

Signaling Pathways of Substance P

Substance P binding to the NK1R activates multiple intracellular signaling pathways through the coupling of different G proteins, primarily Gq/11 and Gs.[3][6]

Gq/11-Mediated Pathway (Phospholipase C)

The canonical signaling pathway for Substance P involves the activation of the Gq/11 family of G proteins.[4][15]



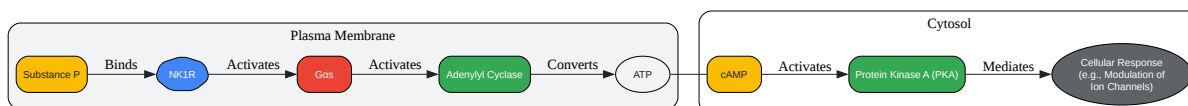
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Substance P Gq/11-PLC Signaling Pathway

This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^[15] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).^{[4][15]} This cascade results in a variety of cellular responses, including neuronal depolarization and changes in gene expression.^[15]

Gs-Mediated Pathway (Adenylate Cyclase)

Substance P can also activate the Gs family of G proteins, leading to the stimulation of adenylate cyclase and the production of cyclic AMP (cAMP).^{[3][11]}



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Substance P Gs-cAMP Signaling Pathway

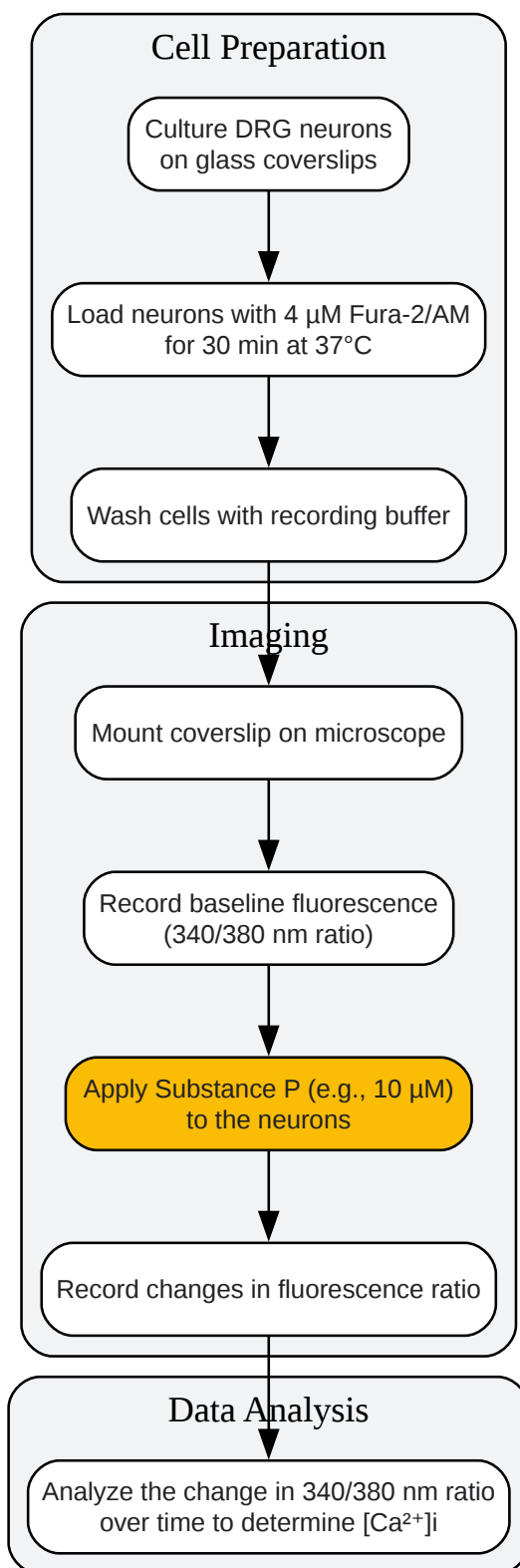
The subsequent activation of Protein Kinase A (PKA) can modulate the activity of various downstream targets, including ion channels and transcription factors.[\[16\]](#)

Experimental Protocols

The following are representative protocols for studying the effects of **Substance P TFA** in both in vitro and in vivo settings.

In Vitro: Calcium Imaging in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium in response to Substance P in cultured dorsal root ganglion (DRG) neurons.



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Calcium Imaging Experimental Workflow

Materials:

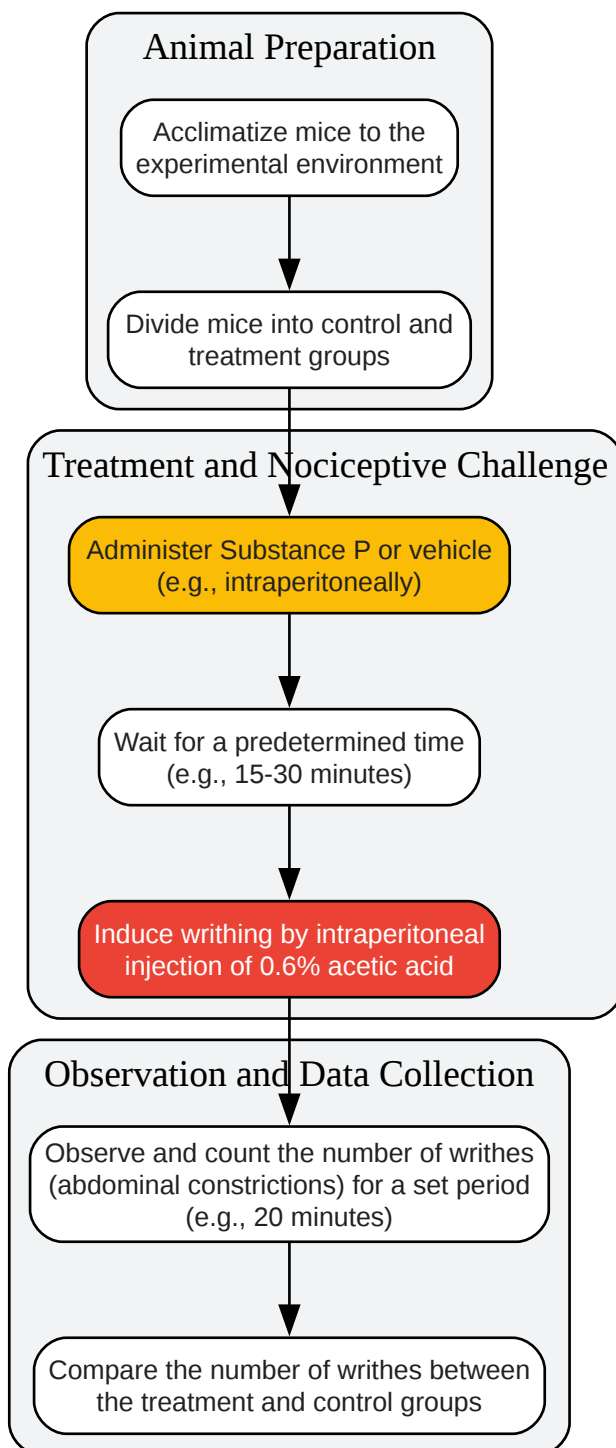
- Primary DRG neuron culture
- Glass coverslips
- Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.45)[17]
- Fura-2/AM calcium indicator[17]
- **Substance P TFA** stock solution
- Fluorescence microscope with ratiometric imaging capabilities[17]

Procedure:

- Cell Culture: Culture DRG neurons on poly-L-lysine coated glass coverslips.
- Dye Loading: Incubate the cultured neurons in recording buffer containing 4 μM Fura-2/AM for 30 minutes at 37°C.[17]
- Washing: Gently wash the cells with fresh recording buffer to remove excess dye.
- Imaging Setup: Mount the coverslip onto an imaging chamber on a fluorescence microscope.
- Baseline Recording: Acquire baseline ratiometric images of calcium signals by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
- Stimulation: Perfuse the cells with a known concentration of **Substance P TFA** (e.g., 1-10 μM).[13]
- Data Acquisition: Continuously record the ratiometric images to capture the change in intracellular calcium concentration following Substance P application.
- Data Analysis: Analyze the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.

In Vivo: Acetic Acid-Induced Writhing Test in Mice

This protocol is a common behavioral assay to assess the pro-nociceptive effects of Substance P or the analgesic potential of NK1R antagonists.



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Acetic Acid-Induced Writhing Test Workflow

Materials:

- Male mice (e.g., C57BL/6J)
- **Substance P TFA** solution
- Vehicle control (e.g., sterile saline)
- 0.6% acetic acid solution[18]
- Observation chambers
- Syringes and needles for injection

Procedure:

- Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
- Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, Substance P).
- Administration: Administer **Substance P TFA** or vehicle via the desired route (e.g., intraperitoneal or intrathecal injection). Dosing will vary based on the study design.
- Waiting Period: After administration, place the mice in individual observation chambers and wait for a specific period (e.g., 15-30 minutes) for the compound to take effect.
- Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (typically 10 µl/g body weight). [18]
- Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) over a defined period (e.g., 20 minutes).[18]

- **Data Analysis:** Compare the mean number of writhes in the Substance P-treated group to the vehicle control group. An increase in writhing indicates a pro-nociceptive effect.

Conclusion

Substance P TFA is a critical tool for investigating the multifaceted roles of this neuropeptide in neuroscience. Its functions in pain, inflammation, and mood are mediated through complex signaling pathways, primarily involving the NK1R and the activation of Gq/11 and Gs proteins. The experimental protocols outlined provide a framework for researchers to explore the cellular and behavioral effects of Substance P, contributing to a deeper understanding of its physiological and pathological significance and aiding in the development of novel therapeutics targeting the Substance P/NK1R system.

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